Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (hereafter referred to as Target Urea), is a boronate-containing urea derivative characterized by a 4-methyl-2-pyridinyl substituent on one nitrogen and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group on the other. This compound is structurally distinct due to the combination of a urea backbone, a pyridine ring (electron-withdrawing and coordinating properties), and a boronate ester (reactive toward peroxides and oxidants) .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BN3O3/c1-13-10-11-21-16(12-13)23-17(24)22-15-8-6-14(7-9-15)20-25-18(2,3)19(4,5)26-20/h6-12H,1-5H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZSGSHXOSTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a urea moiety linked to a pyridine and a phenyl group with a boronate ester, which contributes to its reactivity and biological interactions.
Chemical Structure
- Molecular Formula : C₃₅H₃₈B₄N₄O₂
- Molecular Weight : 574.7 g/mol
- Structural Features :
- Urea linkage
- Pyridine ring
- Boronate ester functionality
Research indicates that compounds containing boronate esters can interact with diols and other nucleophiles, potentially influencing various biological pathways. The unique structure of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- allows it to modulate enzyme activity through reversible covalent bonding. This property positions it as a candidate for further investigation in drug development and therapeutic applications .
Potential Applications
The compound's unique structural features suggest several potential applications:
- Medicinal Chemistry : Due to its ability to interact with biological targets.
- Organic Synthesis : As a versatile reagent in synthetic organic chemistry.
- Drug Development : Targeting specific enzymes or pathways in disease processes.
Interaction Studies
Studies on the interaction of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- with various biological targets are essential for elucidating its mechanism of action. These studies typically involve:
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes.
- Binding Affinity Tests : Assessing the strength of interaction with target proteins.
- Cellular Assays : Investigating the compound's effects on cell viability and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- against structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | Contains a methoxy group | Lacks pyridine functionality |
| 1-Methylurea | Simple urea structure | No boronate ester; less complex |
| 4-Methoxyphenylboronic Acid | Boronic acid without urea linkage | Used primarily in coupling reactions |
| N-Ethyl-N'-phenylurea | Similar urea structure | Lacks boronate functionality |
This table illustrates how the combination of a pyridine ring and a boronate ester within the urea framework enhances the reactivity and potential applications of this compound in both synthetic and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Target Urea
The following table compares Target Urea with three structurally related urea derivatives:
Key Observations:
- Electron Effects: The pyridinyl group in Target Urea introduces electron-withdrawing effects, which may accelerate boronate ester reactivity with H₂O₂ compared to electron-donating groups (e.g., isopropyl or morpholine) .
- Lipophilicity: Fluorinated analogues (e.g., 3-fluorophenyl urea) exhibit higher predicted logP values (density ~1.19 g/cm³) compared to pyridinyl derivatives, suggesting better membrane permeability .
- Synthetic Flexibility: All compounds share a boronate ester, enabling Suzuki-Miyaura coupling for further derivatization. However, steric hindrance from bulky groups (e.g., morpholine) may reduce coupling efficiency .
Functional Analogues Beyond Urea Backbones
A. Prochelator BHAPI
- Structure: N'-(1-(2-(4-boronobenzyloxy)phenyl)ethylidene)isonicotinohydrazide (hydrazide backbone).
- Comparison: Unlike Target Urea , BHAPI’s hydrazide group converts to a metal-chelating agent upon H₂O₂ exposure. The urea backbone in Target Urea lacks intrinsic metal-binding capacity but may act as a prochelator if modified with coordinating groups .
B. Fluorescent Probe OTBPA
- Structure: (E)-N-phenyl-4-((propylimino)methyl)-N-(4-boronophenyl)aniline (imine-boronate).
- Comparison: OTBPA’s imine group accelerates H₂O₂-triggered deboronation (response time: seconds). Target Urea ’s pyridine may similarly enhance reactivity but lacks the imine’s rapid response mechanism .
Physicochemical Properties
Notes:
- The boronate ester’s pKa (~13.6) suggests stability under physiological conditions but reactivity in oxidative environments (e.g., cancer cells with elevated H₂O₂) .
- Pyridine’s basicity (pKa ~1.7 for protonated form) may influence solubility in acidic media.
H₂O₂-Responsive Systems
- Target Urea vs. Fluorescent Probes: While probes like OTBPA (detection limit: 4.1 ppt H₂O₂) prioritize rapid deboronation, Target Urea ’s urea backbone could enable controlled release of therapeutics (e.g., in tumor microenvironments) due to slower hydrolysis kinetics .
- Comparison with Prochelators: BHAPI’s hydrazide-to-chelator conversion protects cells from oxidative damage. Target Urea could be modified to release bioactive agents (e.g., antiproliferative urea derivatives) upon H₂O₂ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
